molecular formula C24H45BiO6 B1587772 2-Ethylhexanoic acid, bismuth salt CAS No. 67874-71-9

2-Ethylhexanoic acid, bismuth salt

Cat. No. B1587772
CAS RN: 67874-71-9
M. Wt: 638.6 g/mol
InChI Key: NUMHJBONQMZPBW-UHFFFAOYSA-K
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Description

“2-Ethylhexanoic acid, bismuth salt” is also known as “Bismuth 2-ethylhexanoate”. It is used as an industrial lubricant, dessicant, and polyurethane catalyst . It is widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents .


Synthesis Analysis

The synthesis of “2-Ethylhexanoic acid, bismuth salt” involves the reaction of metals with a reaction mixture including a carboxylic acid, a low weight aliphatic alcohol, and an electroconductive additive under the action of electric current in an electrolyzer . The metal is introduced in the form of an anode, and is preferably lead or bismuth . The carboxylate is preferably 2-ethylhexanoic acid .


Molecular Structure Analysis

The molecular formula of “2-Ethylhexanoic acid” is C8H16O2 . The structure of “2-Ethylhexanoic acid, bismuth salt” is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“2-Ethylhexanoic acid” is produced industrially from propylene, which is hydroformylated to give butyraldehyde. Aldol condensation of the aldehyde gives 2-ethylhexenal, which is hydrogenated to 2-ethylhexanal. Oxidation of this aldehyde gives the carboxylic acid . “2-Ethylhexanoic acid” forms compounds with metal cations that have stoichiometry as metal acetates .


Physical And Chemical Properties Analysis

“2-Ethylhexanoic acid” is a colorless viscous oil . It has a molar mass of 144.214 g·mol−1, a density of 903 mg mL−1, a melting point of −59.00 °C, a boiling point of 228.1 °C, and a refractive index (nD) of 1.425 .

Scientific Research Applications

Organic Synthesis

Bismuth(III) compounds, including bismuth salts, are valuable in organic synthesis. Their applications have been explored extensively, demonstrating their utility in polymerization reactions, although this review does not cover such reactions. The use of bismuth(III) salts is organized by reaction type, offering a comprehensive overview of their capabilities in the synthesis field. Their role is underscored by their low toxicity and Lewis acidic capacity, which facilitates the synthesis of diverse medicinally significant compounds in an environmentally benign, economical, rapid, and high-yielding manner (Bothwell, Krabbe, & Mohan, 2002).

Thermoelectric Materials

Bismuth telluride and its alloys are highlighted for their superior thermoelectric properties. Although not directly mentioning 2-Ethylhexanoic acid, bismuth salt, this context is relevant for understanding the broader scope of bismuth compounds in enhancing thermoelectric performance, with a focus on achieving higher efficiency through material optimization (Witting et al., 2019).

Microwave-induced Synthesis

Microwave-induced chemical synthesis using bismuth salts mediates the production of various organic molecules with medicinal significance. This method combines the environmental friendliness of bismuth salts with the efficiency of microwave irradiation, significantly accelerating reaction processes and improving yields (Bandyopadhyay, Chavez, & Banik, 2018).

Sorptive Materials for Water Treatment

Research into bismuth-based sorptive materials has shown promising results for removing ionic contaminants from aqueous solutions. Hydrous bismuth oxides, for example, demonstrate potential for nitrate and fluoride removal, suggesting applications in drinking water treatment, especially for household use (Ranjan, Singh, & Srivastav, 2019).

Photocatalysis and Environmental Remediation

Bismuth oxyhalides, closely related to bismuth salts, are gaining attention for their photocatalytic properties, particularly in degrading persistent organic pollutants under visible light. This research emphasizes the importance of developing effective strategies to combat pollutants, with bismuth compounds playing a crucial role due to their strong oxidizing power and ability to operate under ambient conditions (Arthur, Ahern, & Patterson, 2018).

Safety And Hazards

“2-Ethylhexanoic acid” may be corrosive to metals, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage . It is also suspected of damaging fertility or the unborn child . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

bismuth;2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16O2.Bi/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMHJBONQMZPBW-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45BiO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70890950
Record name Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1)
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Molecular Weight

638.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Ethylhexanoic acid, bismuth salt

CAS RN

67874-71-9, 71010-77-0, 72877-97-5
Record name Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1)
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Record name Hexanoic acid, 2-ethyl-, bismuth salt (1:?), basic
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylhexanoic acid, bismuth salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2-ethyl-, bismuth salt (1:?), basic
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Record name Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1)
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Record name Bismuth tris(2-ethylhexanoate)
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Record name 2-ethylhexanoic acid, bismuth salt
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Synthesis routes and methods

Procedure details

The electrolyzer of FIG. 1 was used to assist the reaction. The anolyte contained a solution formed from 10 ml of 2-ethylhexanoic acid, 1.6 g of ammonium 2-ethylhexanoate, and 90 ml of methanol. The anode was a bismuth plate having a surface area of 10 cm2. The catholyte solution contained 3 ml of 2-ethylhexanoic acid, 0.5 g of ammonium 2-ethylhexanoate, and 27 ml of methanol. A graphite cathode having a surface area of 10 cm2 was utilized. Electrolysis was conducted using a current of 0.100 amps for 20 hours. A 2 ml quantity of 2-ethylhexanoic acid was added to the catholyte solution every 3 hours. The anolyte solution was removed from the electrolyzer and filtered. The mother liquor was cooled to a temperature ranging from about 0-2° C. to precipitate crystals. The crystals were isolated by filtration, washed with methyl alcohol, and dried in a vacuum heater at a temperature ranging from about 50-60° C. for a duration of 7-8 hours. The product included 14.3 g of a viscous transparent liquid, namely, Bi(C7H15COO)3. Table 2 presents the analytical data for the product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
27 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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